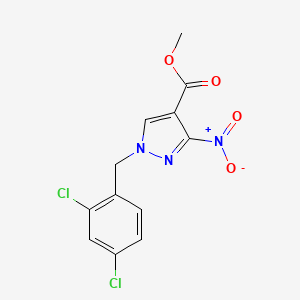![molecular formula C22H18ClN3O3 B10902554 4-chloro-N-{3-[(1Z)-1-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide](/img/structure/B10902554.png)
4-chloro-N-{3-[(1Z)-1-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N~1~-(3-{1-[(Z)-2-(4-hydroxybenzoyl)hydrazono]ethyl}phenyl)benzamide is a complex organic compound that features a chlorinated benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N~1~-(3-{1-[(Z)-2-(4-hydroxybenzoyl)hydrazono]ethyl}phenyl)benzamide typically involves multiple steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form the hydrazone.
Coupling with the benzoyl chloride: The hydrazone intermediate is then reacted with 4-chlorobenzoyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N~1~-(3-{1-[(Z)-2-(4-hydroxybenzoyl)hydrazono]ethyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The hydrazone moiety can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its hydrazone and benzamide functionalities.
Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-chloro-N~1~-(3-{1-[(Z)-2-(4-hydroxybenzoyl)hydrazono]ethyl}phenyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydrazone moiety can form reversible covalent bonds with biological targets, while the benzamide group can participate in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-ethyl-N-methylbenzamide
- 4-Chloro-N-(4-hydroxyphenyl)benzamide
Uniqueness
4-Chloro-N~1~-(3-{1-[(Z)-2-(4-hydroxybenzoyl)hydrazono]ethyl}phenyl)benzamide is unique due to its combination of a hydrazone moiety and a benzamide structure, which provides a distinct set of chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C22H18ClN3O3 |
|---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
N-[(Z)-1-[3-[(4-chlorobenzoyl)amino]phenyl]ethylideneamino]-4-hydroxybenzamide |
InChI |
InChI=1S/C22H18ClN3O3/c1-14(25-26-22(29)16-7-11-20(27)12-8-16)17-3-2-4-19(13-17)24-21(28)15-5-9-18(23)10-6-15/h2-13,27H,1H3,(H,24,28)(H,26,29)/b25-14- |
InChI Key |
LMSLLCPTIPIQSA-QFEZKATASA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=C(C=C1)O)/C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-2-methylcyclohexylidene]pentanehydrazide](/img/structure/B10902482.png)

![18-thia-2,13,15-triazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,9,12(17),13,15-hexaene-14,16-diamine](/img/structure/B10902503.png)
![methyl 4-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}benzoate](/img/structure/B10902516.png)
![N'-[(Z)-(5-tert-butyl-2-hydroxyphenyl)methylidene]-2-(4-tert-butylphenyl)cyclopropanecarbohydrazide](/img/structure/B10902532.png)
![4-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxy-3-nitrophenol](/img/structure/B10902533.png)
![[(5-Methyl-4-nitro-2-thienyl)methylene]methane-1,1-dicarbonitrile](/img/structure/B10902538.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10902539.png)

![N-(3-fluorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10902544.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(dipropan-2-ylamino)propan-2-yl]propanamide](/img/structure/B10902546.png)
methyl}quinolin-8-ol](/img/structure/B10902551.png)

